

Application Notes and Protocols: Flow Cytometry Analysis with (R,R)-VVD-118313

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Compound of Interest		
Compound Name:	(R,R)-VVD-118313	
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For Researchers, Scientists, and Drug Development Professionals

(R,R)-VVD-118313, an isomer of the selective JAK1 inhibitor VVD-118313, offers a potent tool for investigating the role of JAK1 in cytokine signaling and immune cell function.[1][2] This document provides detailed protocols for utilizing flow cytometry to analyze the effects of (R,R)-VVD-118313 on primary human immune cells, specifically focusing on the inhibition of STAT phosphorylation and T-cell activation.

Mechanism of Action

VVD-118313 is a selective, allosteric inhibitor of JAK1 that covalently binds to a specific cysteine residue (C817) in the pseudokinase domain.[3][4] This binding prevents the transphosphorylation of JAK1, thereby blocking downstream signaling cascades initiated by various cytokines.[3][5] Consequently, VVD-118313 effectively inhibits the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for mediating cellular responses to cytokines.[3][6] Flow cytometry is a powerful technique to quantify these changes in protein phosphorylation and cell surface marker expression at a single-cell level.

Key Applications for Flow Cytometry Analysis

 Inhibition of Cytokine-Induced STAT Phosphorylation: Measurement of phosphorylated STAT1 (pSTAT1), pSTAT3, and pSTAT5 in response to cytokine stimulation (e.g., IFNα, IL-6, IL-2) in human Peripheral Blood Mononuclear Cells (PBMCs).[3][6]



 Assessment of T-Cell Activation: Quantification of the expression of activation markers such as CD25 and CD69 on the surface of T-cells following stimulation.[3][6]

Data Presentation

The following tables summarize the quantitative effects of VVD-118313 on JAK1-dependent signaling pathways in human PBMCs and T-cells.

Table 1: Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs by VVD-118313

Cytokine Stimulus	Phosphorylated STAT	VVD-118313 Concentration (μΜ)	% Inhibition of pSTAT Signal
IFNα	pSTAT1	0.1	>80%
1	>90%		
IL-6	pSTAT3	0.1	~60%
1	>80%		
IL-2	pSTAT5	0.1	~40%
1	~70%		

Data synthesized from graphical representations in Kavanagh et al.[3]

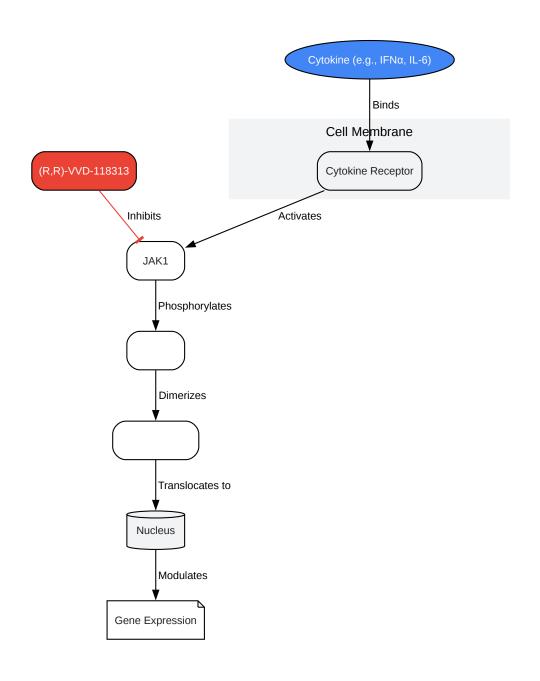
Table 2: Inhibition of T-Cell Activation by VVD-118313

Cell Type	Activation Marker	VVD-118313 Concentration (μΜ)	% Reduction in Marker-Positive Cells
Human T-cells (αCD3/αCD28 stimulated)	CD25+	0.4	Partial Reduction
Human T-cells (αCD3/ αCD28 stimulated)	CD69+	0.4	Partial Reduction



Data synthesized from graphical representations in Kavanagh et al.[3]

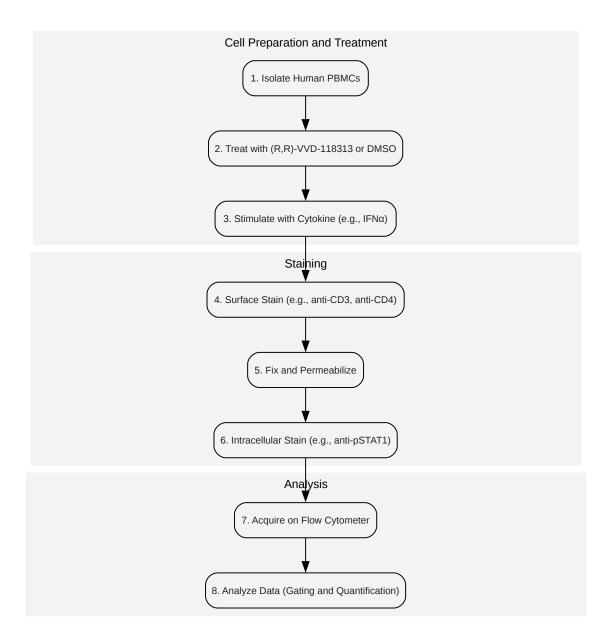
Signaling Pathway and Experimental Workflow Diagrams



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JAK/STAT signaling inhibition by (R,R)-VVD-118313.



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Workflow for pSTAT analysis by flow cytometry.



Experimental Protocols Protocol 1: Analysis of STAT1 Phosphorylation in Human PBMCs

This protocol details the steps to measure the inhibition of IFN α -induced STAT1 phosphorylation in human PBMCs treated with **(R,R)-VVD-118313**.

Materials:

- (R,R)-VVD-118313
- DMSO (vehicle control)
- Human PBMCs
- RPMI 1640 medium with 10% FBS
- Recombinant Human IFNα
- FACS tubes (5 mL round-bottom)
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde)
- Permeabilization Buffer (e.g., 90% methanol or saponin-based buffer)
- Fluorochrome-conjugated antibodies:
 - Anti-Human CD3
 - Anti-Human CD4
 - Anti-pSTAT1 (pY701)
- Flow Cytometer

Procedure:



- Cell Preparation: Isolate human PBMCs from whole blood using density gradient centrifugation. Resuspend cells in RPMI 1640 with 10% FBS at a concentration of 1 x 10⁶ cells/mL.
- Inhibitor Treatment: Aliquot 1 x 10⁶ cells per FACS tube. Treat cells with the desired concentrations of (R,R)-VVD-118313 (e.g., 0.01 μM to 10 μM) or DMSO for 2 hours at 37°C.
- Cytokine Stimulation: Stimulate the cells with IFNα (e.g., 100 ng/mL) for 30 minutes at 37°C.
 Include an unstimulated control.
- Surface Staining: Wash the cells with PBS. Add fluorochrome-conjugated anti-CD3 and anti-CD4 antibodies and incubate for 20-30 minutes at 4°C in the dark.
- Fixation: Wash the cells with PBS. Resuspend the cell pellet in 100 μ L of Fixation Buffer and incubate for 15 minutes at room temperature.
- Permeabilization: Wash the cells with PBS. Permeabilize the cells by adding 1 mL of ice-cold 90% methanol and incubating for 30 minutes on ice, or by using a saponin-based permeabilization buffer according to the manufacturer's instructions.
- Intracellular Staining: Wash the cells with PBS. Add the fluorochrome-conjugated antipSTAT1 antibody and incubate for 30-60 minutes at room temperature in the dark.
- Acquisition: Wash the cells with PBS. Resuspend the cells in 300-500 μL of PBS for analysis on a flow cytometer.
- Data Analysis: Gate on the lymphocyte population based on forward and side scatter, then on CD3+ and CD4+ T-cell populations. Quantify the median fluorescence intensity (MFI) of pSTAT1 in the target cell populations for each treatment condition.

Protocol 2: Analysis of T-Cell Activation Markers

This protocol outlines the procedure for assessing the effect of **(R,R)-VVD-118313** on the expression of CD25 and CD69 on stimulated human T-cells.

Materials:

(R,R)-VVD-118313



- DMSO (vehicle control)
- Isolated Human T-cells
- Complete RPMI medium
- Anti-CD3 and Anti-CD28 antibodies for stimulation
- FACS tubes or 96-well plate
- PBS
- · Fluorochrome-conjugated antibodies:
 - Anti-Human CD3
 - Anti-Human CD4
 - Anti-Human CD8
 - Anti-Human CD25
 - Anti-Human CD69
- Flow Cytometer

Procedure:

- Cell Preparation: Isolate human T-cells from PBMCs. Resuspend the T-cells in complete RPMI medium at a concentration of 1 x 10⁶ cells/mL.
- Inhibitor Treatment: Add the desired concentrations of (R,R)-VVD-118313 or DMSO to the T-cells.
- T-Cell Stimulation: Plate the T-cells in a 96-well plate pre-coated with anti-CD3 antibody and add soluble anti-CD28 antibody. Incubate for 24 hours at 37°C.
- Cell Staining: Harvest the cells and wash with PBS. Add a cocktail of fluorochromeconjugated antibodies (anti-CD3, anti-CD4, anti-CD8, anti-CD25, and anti-CD69) and



incubate for 20-30 minutes at 4°C in the dark.

- Acquisition: Wash the cells with PBS. Resuspend the cells in 300-500 μL of PBS for analysis on a flow cytometer.
- Data Analysis: Gate on the CD4+ and CD8+ T-cell populations. Determine the percentage of CD25+ and CD69+ cells within each T-cell subset for each treatment condition.

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